molecular formula C19H16ClN3O2 B12575876 N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide CAS No. 642084-85-3

N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide

Cat. No.: B12575876
CAS No.: 642084-85-3
M. Wt: 353.8 g/mol
InChI Key: PXFHMEFJGPRARS-UHFFFAOYSA-N
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Description

N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide is a benzamide derivative featuring a 4-chlorophenyl core substituted with a 2-aminopyridin-3-yloxymethyl group. This structure combines a chlorinated aromatic ring with a pyridine-based side chain, which may confer unique electronic and steric properties. The aminopyridine moiety provides hydrogen-bonding capabilities, while the chloro substituent enhances lipophilicity.

Properties

CAS No.

642084-85-3

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

N-[3-[(2-aminopyridin-3-yl)oxymethyl]-4-chlorophenyl]benzamide

InChI

InChI=1S/C19H16ClN3O2/c20-16-9-8-15(23-19(24)13-5-2-1-3-6-13)11-14(16)12-25-17-7-4-10-22-18(17)21/h1-11H,12H2,(H2,21,22)(H,23,24)

InChI Key

PXFHMEFJGPRARS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)COC3=C(N=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Aminopyridin-3-ol: This intermediate can be synthesized by reacting 2-aminopyridine with an oxidizing agent.

    Formation of 3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl}amine: This step involves the reaction of 2-aminopyridin-3-ol with 4-chlorobenzyl chloride under basic conditions to form the desired amine.

    Coupling with Benzoyl Chloride: The final step involves the reaction of the amine with benzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The aminopyridinyl moiety can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Kinase Inhibition

One of the primary applications of N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide derivatives is their role as kinase inhibitors. Kinases are enzymes that play crucial roles in signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

A study highlighted the potential of amino pyridine derivatives, including compounds structurally related to this compound, as effective regulators of kinase activity. These compounds showed promise in treating hyperproliferative diseases such as cancer by inhibiting specific kinases involved in cell proliferation and survival .

1.2. Neuroprotective Effects

Research has indicated that certain derivatives of benzamide compounds exhibit neuroprotective effects, particularly against neurodegenerative diseases like Parkinson’s disease. For instance, a related compound demonstrated significant inhibitory activity against c-Abl kinase, which is implicated in neurodegeneration. This suggests that this compound could be developed into a therapeutic agent for neuroprotection .

Antiviral Activity

2.1. Broad-Spectrum Antiviral Effects

This compound derivatives have also been investigated for their antiviral properties. A related study reported that N-phenylbenzamide derivatives exhibited broad-spectrum antiviral effects against multiple viruses, including HIV and Hepatitis B Virus (HBV). These compounds were found to enhance intracellular levels of APOBEC3G, an antiviral protein, thereby inhibiting viral replication .

Pesticidal Activity

3.1. Insecticidal and Fungicidal Properties

Recent investigations into benzamide derivatives highlighted their potential as pesticide agents. A series of novel benzamides substituted with pyridine-linked structures were synthesized and tested for larvicidal activity against mosquito larvae and fungicidal activity against various fungi. Some compounds demonstrated exceptional efficacy, suggesting that this compound could serve as a lead compound in developing new pesticides .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget/PathwayReference
N-(3-{...})Kinase Inhibitionc-Abl kinase
Related DerivativeNeuroprotectionNeurodegenerative pathways
Benzamide DerivativeAntiviralHIV, HBV
Pyridine-linked BenzamidePesticidalMosquito larvae

Case Study: Neuroprotective Mechanism

In a study focusing on the neuroprotective effects of benzamide derivatives, compound 9a was synthesized and tested against MPP+-induced cell death in SH-SY5Y cells. The results indicated that this compound not only inhibited c-Abl effectively but also showed lower toxicity compared to nilotinib, suggesting a favorable profile for further development as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide involves its interaction with specific molecular targets. The aminopyridinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Groups Notable Properties
N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide (Target) C19H15ClN3O2 (assumed) ~356.8 (calculated) 2-Aminopyridin-3-yloxymethyl, 4-Cl-phenyl, benzamide Enhanced H-bonding (amine group), moderate lipophilicity
N-(3-chlorophenyl)-4-methyl-3-[(1-methyl-6-pyridin-3-yl-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide C25H20ClN7O 469.93 Pyrazolo[3,4-d]pyrimidinyl, methyl, pyridinyl Higher molecular weight, heterocyclic complexity may improve target affinity
N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide C19H11Cl2F3N2O 411.20 Trifluoromethyl, 6-Cl-pyridinyl, 4-Cl-phenyl Strong electron-withdrawing groups (Cl, CF3), increased lipophilicity
N-(3-chlorophenethyl)-4-nitrobenzamide C15H13ClN2O3 304.73 Nitro group, phenethyl chain Electron-withdrawing nitro group may reduce metabolic stability
N-(4-chlorophenyl)-2-hydroxybenzamide C13H10ClNO2 247.68 2-hydroxybenzamide, 4-Cl-phenyl Ortho-hydroxy group enhances polarity and crystal packing efficiency

Functional Group Impact on Properties

  • Aminopyridine vs. Pyrazolopyrimidine (Target vs. ): The pyrazolo[3,4-d]pyrimidinyl group in introduces a fused heterocyclic system, which often enhances binding to ATP pockets in kinases.
  • Trifluoromethyl and Chloro Substituents (Target vs. ) : The CF3 group in significantly increases lipophilicity (predicted density: 1.446 g/cm³) and electron-withdrawing effects, which could enhance membrane permeability but reduce aqueous solubility compared to the target compound .
  • Nitro Group vs. Aminopyridine (Target vs. ): The nitro group in is strongly electron-withdrawing, which may stabilize the compound metabolically but reduce bioavailability due to polarity. In contrast, the target’s amine group balances H-bonding and lipophilicity .
  • Hydroxybenzamide vs. Chlorophenylbenzamide (Target vs. ): The ortho-hydroxy group in promotes intermolecular H-bonding, influencing crystallinity and solubility.

Biological Activity

N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide, a compound with a complex structure, has garnered attention in recent research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C17_{17}H17_{17}ClN2_{2}O
  • Molecular Weight: 304.78 g/mol
  • CAS Number: Not specified in the available literature.

Research indicates that this compound may exhibit its biological effects through multiple pathways:

  • Inhibition of Kinases: Studies have shown that benzamide derivatives can act as inhibitors of various kinases, including RET kinase, which is implicated in several cancers. The presence of the 4-chloro and aminopyridine moieties enhances its binding affinity to these targets .
  • Cholinesterase Inhibition: Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Antitumor Activity

A notable study involving a series of benzamide derivatives, including compounds similar to this compound, reported moderate to high potency against various cancer cell lines. In vitro assays indicated that these compounds could significantly inhibit cell proliferation driven by RET mutations .

Case Studies

  • RET Kinase Inhibition:
    • A compound structurally related to this compound was tested for its ability to inhibit RET kinase activity.
    • Results showed IC50_{50} values indicating effective inhibition at nanomolar concentrations, marking it as a promising candidate for further development in cancer therapy .
  • Cholinesterase Inhibition:
    • In a study assessing the cholinergic activity of various benzamide derivatives, compounds similar to this compound exhibited significant AChE inhibition.
    • The most potent analogs achieved IC50_{50} values comparable to established inhibitors like rivastigmine .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target IC50_{50} (µM)Reference
RET Kinase InhibitionRET Kinase0.5
AChE InhibitionAcetylcholinesterase11.55
BChE InhibitionButyrylcholinesterase12.00

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